Ethyl 2-oxo-3-phenyltetrahydrofuran-3-carboxylate
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Overview
Description
Ethyl 2-oxo-3-phenyltetrahydrofuran-3-carboxylate is a chemical compound with the molecular formula C13H14O4. It is a heterocyclic compound that contains a tetrahydrofuran ring fused with a phenyl group and an ester functional group. This compound is often used as a building block in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-oxo-3-phenyltetrahydrofuran-3-carboxylate typically involves the condensation of ethyl acetoacetate with benzaldehyde in the presence of a base, followed by cyclization. The reaction conditions often include the use of a solvent such as ethanol or methanol and a base like sodium ethoxide or potassium carbonate. The reaction mixture is usually heated under reflux to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-oxo-3-phenyltetrahydrofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the ketone group to a secondary alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Ethyl 2-oxo-3-phenyltetrahydrofuran-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the development of pharmaceutical agents.
Industry: Utilized in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of Ethyl 2-oxo-3-phenyltetrahydrofuran-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Ethyl 2-oxo-3-phenyltetrahydrofuran-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-oxo-4-phenylbutanoate: Similar ester functionality but with a different ring structure.
Ethyl 2-oxo-3-(4-methoxyphenyl)tetrahydrofuran-3-carboxylate: Contains a methoxy group on the phenyl ring, which may alter its reactivity and biological activity.
Ethyl 2-oxo-3-(4-nitrophenyl)tetrahydrofuran-3-carboxylate:
This compound is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
19313-67-8 |
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Molecular Formula |
C13H14O4 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
ethyl 2-oxo-3-phenyloxolane-3-carboxylate |
InChI |
InChI=1S/C13H14O4/c1-2-16-11(14)13(8-9-17-12(13)15)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 |
InChI Key |
ZHPYXIQEJYLFAP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCOC1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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